6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid
Description
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid is a naphthalene derivative featuring a dimethylamino group at the 6-position and a methoxy group at the 4-position, with a carboxylic acid moiety at the 2-position. The dimethylamino and methoxy substituents likely influence its electronic properties, solubility, and receptor-binding affinity compared to other derivatives.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-(dimethylamino)-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(16)17)7-13(18-3)12(9)8-11/h4-8H,1-3H3,(H,16,17) |
InChI Key |
ZEMJPMVEEXRKON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The synthesis of 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid generally involves multi-step transformations starting from 2-naphthalenecarboxylic acid or its derivatives. The key transformations include nitration, reduction, substitution to introduce the dimethylamino group, and methylation to install the methoxy group.
Stepwise Synthetic Approach
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | 2-Naphthalenecarboxylic acid | Concentrated HNO3 and H2SO4 | 6-Nitro-2-naphthalenecarboxylic acid | Electrophilic aromatic substitution at position 6 |
| 2 | Reduction | 6-Nitro-2-naphthalenecarboxylic acid | Fe/HCl or other reducing agents | 6-Amino-2-naphthalenecarboxylic acid | Conversion of nitro group to amino group |
| 3 | Dimethylamino substitution | 6-Amino-2-naphthalenecarboxylic acid | Dimethylamine under substitution conditions | 6-(Dimethylamino)-2-naphthalenecarboxylic acid | Introduction of dimethylamino group |
| 4 | Methylation (Methoxy group) | 6-(Dimethylamino)-2-naphthalenecarboxylic acid | Methanol with catalyst or dimethyl sulfate | 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid | Methylation of hydroxyl group at position 4 to methoxy |
This synthetic outline is supported by literature indicating that the nitration of 2-naphthalenecarboxylic acid is typically performed using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using iron and hydrochloric acid or alternative reducing agents. The dimethylamino group is introduced by substitution with dimethylamine, and the methoxy group is installed via methylation using methanol or dimethyl sulfate as methylating agents.
Industrial Production Considerations
Industrial-scale synthesis optimizes reagent quantities, reaction times, and purification techniques to maximize yield and purity. For example, methylation using dimethyl sulfate is performed under controlled temperatures (typically 85–90°C) with potassium carbonate or potassium hydroxide as bases in organic solvents such as butyl acetate to achieve efficient conversion. Purification is usually achieved by recrystallization or chromatography.
Detailed Reaction Conditions and Examples
Nitration and Reduction
- Nitration: 2-Naphthalenecarboxylic acid is treated with concentrated nitric acid and sulfuric acid under controlled temperature to yield 6-nitro-2-naphthalenecarboxylic acid.
- Reduction: The nitro compound is reduced using iron powder in hydrochloric acid or alternative reducing agents to produce 6-amino-2-naphthalenecarboxylic acid.
Dimethylamino Group Introduction
- The 6-amino derivative undergoes nucleophilic substitution with dimethylamine, often under reflux conditions, to form the 6-(dimethylamino) derivative.
Methoxylation (Methylation) of Hydroxyl Group
- Methylation is commonly achieved by reacting the hydroxy precursor with dimethyl sulfate in the presence of bases such as potassium carbonate or potassium hydroxide.
- Typical conditions involve heating at 85–90°C for 1–2 hours in solvents like butyl acetate.
- Excess base and dimethyl sulfate are used to drive the reaction to completion.
- The reaction progress is monitored by thin-layer chromatography (TLC) to ensure full conversion.
Supporting Experimental Data Table
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0–25 | 1–3 hours | ~70-80 | Electrophilic substitution at position 6 |
| Reduction | Fe/HCl | Reflux | 2–4 hours | >85 | Converts nitro to amino group |
| Dimethylamino substitution | Dimethylamine, solvent (e.g., ethanol) | Reflux | 4–6 hours | 75–85 | Nucleophilic substitution |
| Methylation | Dimethyl sulfate, K2CO3 or KOH, butyl acetate | 85–90 | 1–2 hours | 80–90 | Methylation of hydroxyl to methoxy group |
Alternative Synthetic Routes and Related Compounds
- Some synthetic routes start from 6-hydroxy-2-naphthalenecarboxylic acid derivatives, which are methylated first to form the 4-methoxy group, followed by amination to introduce the dimethylamino group.
- Suzuki coupling and other palladium-catalyzed cross-coupling reactions have been used to introduce aryl substituents on the naphthoic acid core, which can be adapted for related derivatives.
- Amidation and acid chloride intermediates are also employed in related synthetic methods for naphthalenecarboxylic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanol or naphthaldehyde derivatives.
Scientific Research Applications
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C14H15NO3. It is a naphthalene derivative featuring a naphthalene ring substituted with a carboxylic acid group, a dimethylamino group, and a methoxy group.
Scientific Research
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid and its derivatives are used in scientific research.
Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid interacts with specific molecular targets through mechanisms involving hydrogen bonding and electrostatic interactions, which can modulate biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.
Medicine Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Research indicates that 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid exhibits potential biological activity and has been investigated for its interactions with biomolecules, particularly in the context of anti-inflammatory and anticancer properties.
The biological activity of 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with intracellular targets, and the methoxy group may also play a role in modulating the compound's reactivity and binding affinity.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid and related compounds:
Physicochemical Properties
- Solubility: The dimethylamino group in 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid likely improves aqueous solubility compared to adamantyl-containing analogs like Adapalene . 2,6-Naphthalene dicarboxylic acid exhibits high polarity but poor organic solubility, limiting its biomedical use.
- Lipophilicity: Adapalene’s adamantyl group increases logP, favoring topical absorption . The dimethylamino group in the target compound may balance lipophilicity and solubility for systemic applications.
Biological Activity
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid (commonly referred to as DMAMNCA) is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15N1O3
- Molecular Weight : 233.27 g/mol
- IUPAC Name : 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid
- Chemical Structure :
The biological activity of DMAMNCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with intracellular targets. The methoxy group may also play a role in modulating the compound's reactivity and binding affinity.
Anticancer Activity
DMAMNCA has been shown to exhibit significant anticancer properties in various studies. Its mechanism involves the induction of apoptosis in cancer cells through the following pathways:
- Cell Cycle Arrest : DMAMNCA can induce G1 phase arrest in cancer cell lines, inhibiting their proliferation.
- Apoptotic Pathways : Studies indicate that DMAMNCA activates caspase pathways leading to programmed cell death. For instance, it has been reported to increase apoptotic cell populations significantly in HeLa cells (human cervical cancer cells) when subjected to treatment with DMAMNCA .
Antimicrobial Activity
Research has demonstrated that DMAMNCA possesses antimicrobial properties against a range of pathogens. Its efficacy varies based on concentration and the type of microorganism, showcasing potential as an antimicrobial agent.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have highlighted that modifications on the naphthalene ring and functional groups significantly influence the biological activity of DMAMNCA. Key observations include:
- Dimethylamino Group : Essential for enhancing cytotoxicity against cancer cells.
- Methoxy Group : Contributes to solubility and bioavailability, impacting overall efficacy.
Study 1: Anticancer Efficacy
A study evaluated the effectiveness of DMAMNCA on various cancer cell lines, including breast and lung cancer models. The results indicated that DMAMNCA exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 7.8 | Cell cycle arrest |
| A549 | 6.5 | Caspase activation |
Study 2: Antimicrobial Activity
In vitro tests showed that DMAMNCA had varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Q & A
Q. What are the recommended synthetic routes for 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the naphthalene core. A common approach is:
- Step 1 : Introduction of the methoxy group at position 4 via nucleophilic aromatic substitution (e.g., using methanol under acidic conditions).
- Step 2 : Dimethylamination at position 6 using a dimethylamine source (e.g., HCHO/MeNH in the presence of a catalyst like Pd/C).
- Step 3 : Carboxylic acid activation at position 2, often via oxidation of a methyl group (e.g., KMnO in alkaline conditions).
Yield optimization requires precise control of temperature (e.g., 60–80°C for methoxylation) and stoichiometric ratios (e.g., excess dimethylamine for efficient amination). Enzymatic methods, such as regioselective oxidation using CYP199A2 (as demonstrated for analogous dihydroxy derivatives), may offer greener alternatives but require tailored optimization .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns. For example, the methoxy group ( ~3.8–4.0 ppm) and dimethylamino protons ( ~2.8–3.2 ppm) should show distinct splitting.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO).
- X-ray Crystallography : Single-crystal analysis (if feasible) resolves absolute configuration and hydrogen-bonding interactions, critical for pharmacological studies .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm.
Q. What handling and storage protocols are critical for maintaining compound stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants (e.g., silica gel) mitigate hygroscopic effects.
- Handling : Use gloves and fume hoods to avoid skin/eye contact. Neutralize spills with inert adsorbents (e.g., vermiculite) followed by ethanol rinsing .
Advanced Research Questions
Q. What strategies can address regioselectivity challenges in introducing dimethylamino and methoxy groups to the naphthalene ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Methoxylation : Position 4 is activated for electrophilic substitution due to electron-donating effects of pre-existing substituents. Directed ortho-metalation (DoM) using LDA can enhance selectivity .
- Dimethylamination : Transition-metal catalysis (e.g., Buchwald-Hartwig amination) improves efficiency. Computational modeling (DFT) predicts favorable sites for amine attachment .
- Contradiction Analysis : Conflicting reports on optimal catalysts (e.g., Pd vs. Cu) require comparative kinetic studies under varying temperatures and solvent polarities.
Q. How does the compound's stability under various pH and temperature conditions affect experimental design in pharmacological studies?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hrs). LC-MS monitors hydrolysis of the dimethylamino group (common at pH < 3) or demethylation of methoxy (pH > 10).
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C for solid state). For in vitro assays, use buffers (pH 7.4) and avoid prolonged heating .
Q. What mechanistic insights explain contradictory data on the compound's bioactivity in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in ionic strength (e.g., KCl concentration) alter binding affinity. Standardize using HEPES buffer (50 mM, pH 7.5).
- Metabolite Interference : Hepatic microsome pre-incubation identifies active metabolites. LC-MS/MS quantifies parent compound depletion.
- Structural Mimicry : Compare docking simulations (e.g., AutoDock Vina) with experimental IC values to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
